2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Description
“2,6-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a chemical compound with the molecular formula C17H16N2O4S . It has an average mass of 344.385 Da and a monoisotopic mass of 344.083069 Da .
Molecular Structure Analysis
The molecular structure of “2,6-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is complex, with multiple functional groups. The molecule contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. It also contains multiple methoxy groups (-OCH3), which are ether functional groups .Scientific Research Applications
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives incorporating benzothiazole moieties found variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Another study reported the synthesis of benzothiazole derivatives with promising analgesic activity and in vitro antiproliferative activity, highlighting the versatility of these compounds in medical applications (Vijaya Raj et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives have also been evaluated for their effectiveness as corrosion inhibitors. A notable study investigated two benzothiazole derivatives for their corrosion inhibiting effect against steel in a 1 M HCl solution, finding that these inhibitors offered extra stability and higher inhibition efficiencies than previously reported inhibitors (Hu et al., 2016).
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored in several studies. For example, the synthesis of novel metal complexes with a benzothiazole-derived ligand demonstrated antimicrobial properties against bacterial pathogenic organisms and fungi, as well as good antioxidant properties and in vitro studies on human endometrial cancer cell lines, showing increased activity against cancer cells (Kyhoiesh & Al-adilee, 2022). Another study focused on the design, synthesis, and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective agents, highlighting one compound's effectiveness and potential as a lead in the search for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
properties
IUPAC Name |
2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-10-7-8-11-14(9-10)25-17(18-11)20-19-16(21)15-12(23-2)5-4-6-13(15)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQUTUAXWJBIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
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